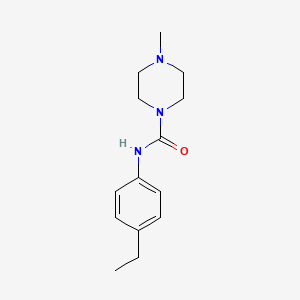

N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide is a chemical compound that falls under the class of piperazine derivatives. These compounds have been synthesized and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide derivatives typically involves the reaction of appropriate piperazine and phenyl fragments. For example, Hussain et al. (2016) synthesized a series of benzamides, which are structurally similar, indicating a general approach that could be applied to our target compound (Hussain et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques like IR, 1H-NMR, and EI-MS, as done by Hussain et al. (2016) for their derivatives. These methods provide detailed insights into the molecular framework and functional groups present (Hussain et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis and Antiallergy Activity : A study by Walsh et al. (1990) focused on synthesizing derivatives of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, evaluating them for antiallergy activities. They discovered certain derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, a model for detecting compounds with antiallergic activity (Walsh et al., 1990).

Antimicrobial Activities : Bektaş et al. (2010) synthesized novel derivatives of the compound, including 1,2,4-Triazole derivatives, and screened them for antimicrobial activities. Some derivatives were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2010).

Neuropharmacology

Neurokinin-1 Receptor Antagonism : Miraglia et al. (2010) investigated Casopitant, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for its properties as a neurokinin-1 receptor antagonist. It was evaluated for potential in treating chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting, showing rapid absorption and metabolism in animals and humans (Miraglia et al., 2010).

5-HT1A Receptor Antagonist : The compound WAY-100635, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, was studied by Craven et al. (1994) as a potent and selective 5-HT1A receptor antagonist, particularly in the guinea pig dorsal raphe nucleus (Craven et al., 1994).

Imaging Applications in Medicine

- PET Imaging of Serotonin 1A Receptors : Choi et al. (2015) conducted research on 18F-Mefway, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for positron emission tomography (PET) imaging of serotonin 1A receptors in humans. The study compared it to another compound, 18F-FCWAY, for quantifying 5-HT1A receptors (Choi et al., 2015).

Alzheimer's Disease Research

- Serotonin 1A Receptors in Alzheimer's Disease : Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for studying receptor densities in Alzheimer's disease patients. The research provided insights into the role of 5-HT(1A) receptors in the progression of Alzheimer’s Disease (Kepe et al., 2006).

Insecticide Development

- Insecticide Research : Cai et al. (2010) explored the use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, as a lead compound for new insecticides. They synthesized a series of derivatives and found that some compounds displayed growth-inhibiting or larvicidal activities against armyworm (Cai et al., 2010).

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-12-4-6-13(7-5-12)15-14(18)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISSMXJOPHENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-methylpiperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)